molecular formula C19H23NO3 B2760159 4-[(Adamantan-1-ylformamido)methyl]benzoic acid CAS No. 848316-29-0

4-[(Adamantan-1-ylformamido)methyl]benzoic acid

Cat. No.: B2760159
CAS No.: 848316-29-0
M. Wt: 313.397
InChI Key: MWRRKIOCVXHVSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Adamantan-1-ylformamido)methyl]benzoic acid is a compound with the molecular formula C19H23NO3 and a molecular weight of 313.39 g/mol It is characterized by the presence of an adamantane moiety, which is known for its rigid, cage-like structure, and a benzoic acid group

Preparation Methods

The synthesis of 4-[(Adamantan-1-ylformamido)methyl]benzoic acid typically involves the reaction of adamantane derivatives with benzoic acid derivatives under specific conditions. One common synthetic route includes the formylation of adamantane followed by amide formation with benzoic acid . The reaction conditions often require the use of catalysts and solvents to facilitate the process. Industrial production methods may involve bulk synthesis techniques to produce the compound in larger quantities for research and application purposes .

Chemical Reactions Analysis

4-[(Adamantan-1-ylformamido)methyl]benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(Adamantan-1-ylformamido)methyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(Adamantan-1-ylformamido)methyl]benzoic acid involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The adamantane moiety enhances the compound’s ability to penetrate biological membranes and interact with enzymes and receptors, potentially disrupting their normal function . This disruption can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

4-[(Adamantan-1-ylformamido)methyl]benzoic acid can be compared with other adamantane derivatives, such as:

The uniqueness of this compound lies in its specific combination of the adamantane moiety with a benzoic acid group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

4-[(adamantane-1-carbonylamino)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c21-17(22)16-3-1-12(2-4-16)11-20-18(23)19-8-13-5-14(9-19)7-15(6-13)10-19/h1-4,13-15H,5-11H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRRKIOCVXHVSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677046
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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